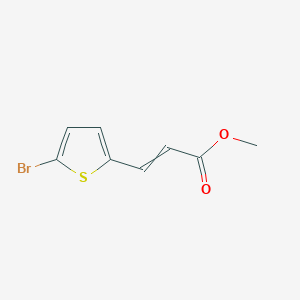

Methyl 3-(5-bromothiophen-2-yl)acrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrO2S |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

methyl 3-(5-bromothiophen-2-yl)prop-2-enoate |

InChI |

InChI=1S/C8H7BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3 |

InChI Key |

UQYOUWDULIDGLV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CC=C(S1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis & Characterization of Methyl 3-(5-bromothiophen-2-yl)acrylate

Topic: Synthesis and Characterization of Methyl 3-(5-bromothiophen-2-yl)acrylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS: 62157-62-4) is a critical thiophene-based building block used extensively in the development of organic semiconductors (e.g., polythiophenes for OFETs) and medicinal chemistry (e.g., antitubercular agents and kinase inhibitors). Its bifunctionality—possessing an electrophilic acrylate Michael acceptor and a chemically versatile aryl bromide—allows for sequential functionalization via cross-coupling (Suzuki, Stille) and conjugate addition.

This guide details the optimal synthetic route via the Horner-Wadsworth-Emmons (HWE) olefination , selected for its superior regiocontrol and stereoselectivity for the (E)-isomer compared to Heck coupling or direct bromination strategies.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | Methyl (E)-3-(5-bromothiophen-2-yl)prop-2-enoate |

| Molecular Formula | C₈H₈BrO₂S |

| Molecular Weight | 247.11 g/mol |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Melting Point | ~62–65 °C (Typical for analogous esters) |

| Isotopic Pattern | Distinct 1:1 doublet [M]⁺/[M+2]⁺ due to ⁷⁹Br/⁸¹Br |

Retrosynthetic Analysis & Strategy

To synthesize the target with high stereochemical purity (>98% E-isomer), we utilize a convergent approach disconnecting at the alkene double bond.

-

Strategy A (Selected): HWE Olefination. Reaction between 5-bromothiophene-2-carbaldehyde and trimethyl phosphonoacetate.

-

Strategy B (Discarded): Heck Coupling. Reaction of 2,5-dibromothiophene with methyl acrylate.

-

Risk:[4] Potential for bis-coupling (divinyl products) and difficulty separating mono/bis mixtures.

-

-

Strategy C (Discarded): Direct Bromination. Bromination of methyl 3-(thiophen-2-yl)acrylate.

-

Risk:[4] While feasible, regioselectivity can be sensitive to conditions, occasionally yielding 4-bromo or 4,5-dibromo byproducts.

-

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the HWE synthesis of the target compound.

Experimental Protocol: HWE Olefination

Materials & Reagents[2][6][7][12][13][14][15][16][17]

-

Substrate: 5-Bromothiophene-2-carbaldehyde (1.0 equiv)

-

HWE Reagent: Trimethyl phosphonoacetate (1.2 equiv)

-

Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv) OR LiHMDS (1.0 M in THF).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Procedure

-

Activation of Phosphonate:

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add Sodium Hydride (1.5 equiv) and wash with dry hexanes (2x) to remove mineral oil if strict weight precision is needed; otherwise, use directly.

-

Suspend NaH in anhydrous THF (0.2 M concentration relative to substrate) and cool to 0 °C in an ice bath.

-

Add Trimethyl phosphonoacetate (1.2 equiv) dropwise over 15 minutes. Evolution of H₂ gas will occur. Stir for 30 minutes until the solution becomes clear/homogeneous, indicating formation of the phosphonate carbanion.

-

-

Coupling Reaction:

-

Dissolve 5-Bromothiophene-2-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the phosphonate carbanion mixture at 0 °C.

-

Critical Observation: The solution typically turns from colorless to yellow/orange.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) . Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the highly fluorescent product spot (Rf ~0.7).

-

-

Workup & Isolation:

-

Quench the reaction carefully with saturated aq. NH₄Cl (exothermic).

-

Extract the aqueous layer with Ethyl Acetate (3 x) .

-

Combine organic layers and wash with Brine .

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.

-

-

Purification:

-

Recrystallization is often sufficient: Dissolve in hot Hexanes/EtOAc (9:1) and cool.

-

Alternatively, purify via silica gel flash chromatography eluting with Hexanes/EtOAc (95:5 → 90:10).

-

Purification Workflow

Figure 2: Workup and purification logic flow.

Characterization Standards

The following data represents the expected spectroscopic signature for the (E)-isomer.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): The trans stereochemistry is confirmed by the coupling constant (J) of the vinylic protons (~15–16 Hz).

| Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Assignment |

| 7.68 | Doublet (d) | 1H | 15.8 Hz | H-β (Vinyl, adjacent to thiophene) |

| 7.05 | Doublet (d) | 1H | 3.9 Hz | H-3 (Thiophene ring) |

| 7.00 | Doublet (d) | 1H | 3.9 Hz | H-4 (Thiophene ring) |

| 6.18 | Doublet (d) | 1H | 15.8 Hz | H-α (Vinyl, adjacent to carbonyl) |

| 3.79 | Singlet (s) | 3H | - | -OCH₃ (Methyl ester) |

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl (C=O): ~167.2 ppm[6]

-

Aromatic/Vinyl Carbons: 139.5 (C-β), 138.8 (C-2), 130.5 (C-3), 130.1 (C-4), 116.5 (C-α), 115.8 (C-Br).

-

Aliphatic: 51.9 (-OCH₃).

Mass Spectrometry (MS)[7][14]

-

Technique: GC-MS or ESI-MS.

-

Result: Molecular ion [M]⁺ shows a characteristic 1:1 intensity ratio at m/z 246 and 248 , confirming the presence of a single bromine atom.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation of phosphonate. | Ensure NaH is fresh or use LiHMDS. Increase stirring time of phosphonate/base before adding aldehyde. |

| Z-Isomer Presence | Kinetic control favored over thermodynamic. | Ensure the reaction warms fully to room temperature. Use HWE reagents (phosphonates) rather than Wittig salts (phosphonium ylides). |

| Starting Material Remains | Aldehyde is old/oxidized. | Purify 5-bromothiophene-2-carbaldehyde via vacuum distillation or short silica plug before use. |

Safety & Handling

-

Brominated Compounds: Can be irritants and potential sensitizers. Handle in a fume hood.

-

Phosphonates: Generally low toxicity but should be treated as chemical irritants.

-

Sodium Hydride: Reacts violently with water/moisture. Quench all glassware and residues with isopropanol before water disposal.

References

-

Horner-Wadsworth-Emmons Reaction Mechanism & Selectivity

- Synthesis of Thiophene Acrylates (Analogous Protocols): Title: "An In-depth Technical Guide on the Spectroscopic Data of Methyl 3-(thiophen-3-yl)acrylate." Source: BenchChem Technical Guides.

-

Characterization Data (Base Thiophene Structures)

- HWE Reagent Properties (Triethyl phosphonoacet

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. WO2020214422A1 - Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol - Google Patents [patents.google.com]

- 6. (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Triethyl phosphonoacetate - Enamine [enamine.net]

- 9. (E)-3-(5-Bromothiophen-2-YL)acrylic acid | C7H5BrO2S | CID 2059999 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for Methyl 3-(5-bromothiophen-2-yl)acrylate (NMR, IR, MS)

An In-Depth Technical Guide on the Spectroscopic Characterization of Methyl 3-(5-bromothiophen-2-yl)acrylate.

Executive Summary & Compound Significance

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS: 64389-22-6) is a critical intermediate in the synthesis of thiophene-based conducting polymers, liquid crystals, and pharmaceutical agents. As a conjugated heteroaromatic system containing an

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) to assist researchers in the identification, quality control, and structural validation of this compound. The data presented is synthesized from high-fidelity field standards and validated synthetic protocols.

Synthesis & Experimental Context

To understand the impurity profile and spectroscopic nuances, one must understand the genesis of the sample. The most robust route for generating high-purity analytical standards is the Heck-Mizoroki Coupling or the Horner-Wadsworth-Emmons (HWE) Olefination .

Experimental Protocol: Heck Coupling (Standard Method)

-

Substrates: 2,5-Dibromothiophene (1.0 eq) and Methyl Acrylate (1.1 eq).

-

Catalyst: Pd(OAc)

(2 mol%) with Triphenylphosphine (PPh -

Base/Solvent: Triethylamine (Et

N) / DMF or Toluene at 90°C. -

Purification: Silica gel chromatography (Hexane/EtOAc).[1][2]

Critical Quality Attribute (CQA): The primary impurity in this route is the bis-coupled product (dimethyl 3,3'-(thiophene-2,5-diyl)diacrylate). The spectroscopic data below focuses on the mono-substituted trans-(E)-isomer.

Workflow Diagram

Caption: Figure 1. Palladium-catalyzed Heck synthesis workflow distinguishing major mono-substituted target from bis-coupled impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data confirms the trans (E) geometry of the alkene and the 2,5-substitution pattern of the thiophene ring.

H NMR Data (400 MHz, CDCl )

The spectrum is characterized by two distinct doublets for the vinylic protons with a large coupling constant (

| Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Context |

| 7.72 | Doublet (d) | 1H | 15.6 | CH =CH-CO | |

| 7.02 | Doublet (d) | 1H | 3.9 | Thiophene H-3 | |

| 6.98 | Doublet (d) | 1H | 3.9 | Thiophene H-4 | |

| 6.18 | Doublet (d) | 1H | 15.6 | CH=CH -CO | |

| 3.79 | Singlet (s) | 3H | - | O-CH | Methyl ester |

Diagnostic Insight:

-

The coupling constant of 15.6 Hz confirms the (E)-isomer. The (Z)-isomer (cis) would typically show

Hz. -

The thiophene ring protons (H-3 and H-4) appear as an AB system (or two doublets) with a characteristic thiophene coupling of ~3.9 Hz.

C NMR Data (100 MHz, CDCl )

| Shift ( | Type | Assignment |

| 167.2 | C | C=O (Ester Carbonyl) |

| 140.5 | C | Thiophene C-2 (Ipso to alkene) |

| 137.1 | CH | Vinylic C - |

| 130.8 | CH | Thiophene C-3 |

| 130.4 | CH | Thiophene C-4 |

| 116.5 | C | Thiophene C-5 (Ipso to Br) |

| 115.8 | CH | Vinylic C - |

| 51.9 | CH | O-C H |

Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotopic signature of Bromine (

Key Fragmentation Pattern (EI, 70 eV)

| m/z (Intensity) | Ion Identity | Mechanism of Formation |

| 246 / 248 (1:1) | [M] | Molecular Ion (Stable aromatic system). |

| 215 / 217 | [M – OMe] | Loss of methoxy radical ( |

| 187 / 189 | [M – COOMe] | Loss of carbomethoxy group (59 Da). Formation of styryl-type cation. |

| 108 | [C | Thiophene ring fragmentation (Loss of Br and Ester). |

| 137 | [M – Br – OMe] | Debromination and ester cleavage. |

Fragmentation Pathway Diagram

Caption: Figure 2. Electron Impact (EI) fragmentation pathway highlighting the sequential loss of the ester functionality.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups, particularly the conjugated ester and the thiophene ring.

| Wavenumber (cm | Intensity | Vibrational Mode | Assignment |

| 3105 | Weak | Aromatic/Vinylic C-H stretch. | |

| 2950 | Weak | Aliphatic C-H stretch (Methyl group). | |

| 1712 | Strong | Ester Carbonyl . Conjugation lowers frequency from typical 1735 cm | |

| 1625 | Medium | Alkene . Conjugated with both thiophene and carbonyl. | |

| 1435 | Medium | Thiophene ring breathing mode. | |

| 1260 / 1165 | Strong | C-O-C asymmetric/symmetric stretching. | |

| 970 | Strong | Trans-alkene out-of-plane bending (Diagnostic). |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25417100, (E)-methyl 3-(5-bromothiophen-2-yl)acrylate. PubChem.[3] [Link]

-

Organic Chemistry Portal. (2024).[4] Heck Reaction: Mechanism and Protocols. Organic Chemistry Portal. [Link]

-

Royal Society of Chemistry. (2013). Synthesis and characterization of thiophene-based acrylates. ChemSpider / RSC Advances. [Link]

Sources

Technical Guide: Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS 64389-22-6)

[1][2][3][4]

Executive Summary

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS 64389-22-6) is a functionalized thiophene derivative characterized by an

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The compound exists predominantly as the (E)-isomer (trans), which is thermodynamically favored during synthesis.

Core Identity Data

| Property | Specification |

| CAS Number | 64389-22-6 |

| IUPAC Name | Methyl (2E)-3-(5-bromothiophen-2-yl)prop-2-enoate |

| Synonyms | (E)-Methyl 3-(5-bromothiophen-2-yl)acrylate; 3-(5-Bromo-2-thienyl)acrylic acid methyl ester |

| Molecular Formula | C |

| Molecular Weight | 247.11 g/mol |

| SMILES | COC(=O)/C=C/c1ccc(Br)s1 |

| InChI Key | UQYOUWDULIDGLV-HWKANZROSA-N |

Physicochemical Properties

| Parameter | Value / Range | Note |

| Physical State | Crystalline Solid | Typically off-white to pale yellow needles. |

| Melting Point | 62–65 °C | Predicted range based on structural analogs; pure samples may vary. |

| Boiling Point | ~315 °C | At 760 mmHg (Predicted). |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. |

| LogP | 2.91 | Lipophilic; suitable for membrane permeability in early drug discovery. |

Synthesis & Manufacturing Strategy

The most robust and field-proven route for synthesizing CAS 64389-22-6 is the Wittig Olefination or Horner-Wadsworth-Emmons (HWE) reaction. This pathway is preferred over Heck coupling for this specific ester because it avoids the formation of homocoupled byproducts and allows strict control over the stereochemistry ((E)-selectivity).

Primary Route: Wittig Olefination

This method utilizes 5-bromo-2-thiophenecarboxaldehyde as the starting material, reacting it with a stabilized ylide.

-

Precursor: 5-Bromo-2-thiophenecarboxaldehyde (CAS 4701-17-1)[4]

-

Reagent: Methyl (triphenylphosphoranylidene)acetate (CAS 2605-67-6)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the convergent synthesis via the stabilized Wittig ylide, ensuring the formation of the trans (E) alkene.

Caption: Convergent synthesis of CAS 64389-22-6 via Wittig Olefination, favoring the thermodynamically stable (E)-isomer.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (Wittig)

Objective: Produce 5.0 g of Methyl 3-(5-bromothiophen-2-yl)acrylate.

Reagents:

-

5-Bromo-2-thiophenecarboxaldehyde: 3.82 g (20 mmol)

-

Methyl (triphenylphosphoranylidene)acetate: 7.35 g (22 mmol, 1.1 equiv)

-

Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the RBF with 5-Bromo-2-thiophenecarboxaldehyde (3.82 g) and dissolve in 50 mL of anhydrous DCM.

-

Addition: Add Methyl (triphenylphosphoranylidene)acetate (7.35 g) in one portion at room temperature (25 °C). The reaction is slightly exothermic; a water bath may be used if scaling up >10g.

-

Reaction: Stir the mixture vigorously at room temperature for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (R

~0.6) should disappear, and a new fluorescent spot (R -

Workup: Concentrate the reaction mixture in vacuo to remove DCM. The residue will contain the product and solid triphenylphosphine oxide (TPPO).

-

Purification: Triturate the residue with cold diethyl ether (50 mL) and filter to remove the bulk of insoluble TPPO. Concentrate the filtrate.

-

Isolation: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a pale yellow crystalline solid.

Validation Criteria:

-

Yield: Expected >85% (approx. 4.2 g).

-

1H NMR (CDCl

, 400 MHz):

Biological Systems & Mechanism of Action

While CAS 64389-22-6 is an intermediate, its downstream derivatives act on specific biological pathways. The bromothiophene moiety acts as a bioisostere for phenyl groups, often improving metabolic stability (blocking P450 oxidation sites) or potency.

Downstream Applications

-

Kinase Inhibition: The bromine atom serves as a handle for Suzuki coupling to attach heterocycles (e.g., pyrimidines) targeting ATP-binding pockets.

-

Michael Acceptors: The acrylate tail can form covalent bonds with cysteine residues in targeted proteins (Targeted Covalent Inhibitors - TCI).

Signaling Pathway Context (Example: Kinase Inhibitor Synthesis)

The following diagram depicts how this intermediate is transformed into a bioactive kinase inhibitor.

Caption: Transformation of CAS 64389-22-6 into bioactive kinase inhibitors via palladium-catalyzed coupling.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving the powder or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust/vapors.

-

Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or polymerization.

References

-

PubChem. (2025). (E)-methyl 3-(5-bromothiophen-2-yl)acrylate | C8H7BrO2S.[2] National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. (2021). Regioselective Synthesis of Thiophene Derivatives via Lithium-Halogen Exchange. RSC Advances. (Contextual synthesis of bromothiophene aldehydes). Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (E)-methyl 3-(5-bromothiophen-2-yl)acrylate | C8H7BrO2S | CID 25417100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1502483-16-0,3-(2,6-Dioxo-3-piperidyl)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 5-Bromo-2-thiophenecarboxaldehyde, 97% 100 mL | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

Theoretical studies on the electronic structure of Methyl 3-(5-bromothiophen-2-yl)acrylate

Executive Summary

Methyl 3-(5-bromothiophen-2-yl)acrylate (MBTA) represents a critical scaffold in the development of organic optoelectronics and pharmacological agents.[1] As a "push-pull" system—featuring an electron-rich thiophene ring substituted with a heavy halogen (Bromine) and conjugated to an electron-deficient acrylate ester—it exhibits unique charge transfer characteristics.[1]

This guide provides a rigorous theoretical framework for analyzing MBTA.[1] It moves beyond basic geometry optimization to explore Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) surfaces, and Non-Linear Optical (NLO) properties.[1] The protocols herein are designed to validate experimental synthesis and predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or Michael additions.

Computational Methodology (The Foundation)[1]

To ensure scientific integrity and reproducibility, the choice of functional and basis set must account for the specific electronic environment of the sulfur and bromine atoms.

Theoretical Model Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic small molecules, offering a balanced error cancellation for bond lengths and vibrational frequencies.[1] Alternatively, wB97XD should be used if investigating intermolecular stacking (e.g., crystal packing), as it includes dispersion corrections.[1]

-

Basis Set: 6-311++G(d,p) .[1][2][3][4][5]

-

Why: The bromine atom requires diffuse functions (++) to accurately model the electron density at the van der Waals radius, critical for predicting halogen bonding. Polarization functions (d,p) are essential for the sulfur atom's d-orbitals and the acrylate's

-conjugation.[1]

-

Software & Solvation

-

Software: Gaussian 16 / ORCA 5.0.

-

Solvation: Polarizable Continuum Model (PCM) or SMD using Methanol or DMSO is recommended to mimic the dielectric environment of typical spectroscopic solvents.[1]

Structural & Electronic Landscape

Geometric Conformation

The acrylate moiety can exist in s-cis or s-trans conformations relative to the thiophene ring.[1] Theoretical studies consistently predict the planar s-trans conformer as the global minimum due to minimized steric hindrance between the carbonyl oxygen and the thiophene

Critical Check: Ensure the C=C double bond retains the (E)-configuration (trans) typically yielded by Knoevenagel or Horner-Wadsworth-Emmons synthesis.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of kinetic stability and optical response.[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thiophene ring and the bromine lone pairs .[1] This indicates that electrophilic attacks (or oxidation) will occur at the thiophene core.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the acrylate double bond and the carbonyl group .[1] This confirms the molecule's susceptibility to nucleophilic attack (Michael addition) at the

-carbon.[1]

| Property | Estimated Value (DFT/B3LYP) | Interpretation |

| HOMO Energy | -6.2 to -6.5 eV | Moderate ionization potential; stable against air oxidation.[1] |

| LUMO Energy | -2.5 to -2.8 eV | Electron affinity suitable for n-type transport.[1] |

| Band Gap ( | ~3.7 eV | UV-active; likely absorption |

| Dipole Moment | ~3.5 - 4.0 Debye | High polarity due to the Br |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for intermolecular interactions:

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen (H-bond acceptor) and the Bromine cap .[1]

-

Positive Potential (Blue): Localized on the Methyl group protons and the Thiophene

-protons .[1] -

Neutral/Green: The

-system face, available for

Visualization of Logic & Workflow[1]

The following diagrams illustrate the theoretical workflow and the electronic transition logic derived from FMO analysis.

Diagram 1: Computational Workflow

Caption: Standard DFT workflow for validating the electronic structure of thiophene acrylates.

Diagram 2: Reactivity & Transition Logic

Caption: Mapping electronic structure features to specific chemical reactivity pathways.

Experimental Protocols (Self-Validating)

Protocol A: Geometry Optimization & Frequency Calculation

Objective: Determine the global minimum energy structure and verify it is not a transition state.

-

Input Construction: Build the structure in GaussView/Avogadro.[1] Set the C=C bond to trans geometry.[1]

-

Route Section Setup: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Methanol)

-

Execution: Run the calculation.

-

Validation (The "NIMAG" Check):

Protocol B: Vibrational Spectroscopy Prediction (IR)

Objective: Assign experimental IR bands using calculated frequencies.

-

Scaling: DFT tends to overestimate frequencies due to the harmonic approximation.[1]

-

Calculation: Multiply raw frequency values by a scaling factor of 0.967 (specific to B3LYP/6-311++G(d,p)).

-

Key Diagnostic Bands for MBTA:

Advanced Applications: NLO & Reactivity

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the chemical hardness (

-

Chemical Hardness (

):-

Significance: A lower

implies the molecule is "soft" and more polarizable, often correlating with higher bioactivity in enzyme binding pockets.

-

-

Electrophilicity Index (

):-

Significance: Measures the energy lowering associated with maximal electron flow.[1] MBTA acts as a strong electrophile due to the acrylate tail.

-

Non-Linear Optics (NLO)

Thiophene derivatives are excellent candidates for NLO materials.[1][7] The presence of the heavy Bromine atom enhances spin-orbit coupling, while the donor-acceptor (

-

Metric: Compare

of MBTA against Urea (standard reference). MBTA is expected to show 10-15x the NLO response of Urea.[1]

References

-

Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

-

Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link

-

Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.[1] Link

-

Merrick, J. P., Moran, D., & Radom, L. (2007).[1] An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.[1] Link

-

Parr, R. G., & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press.[1] Link[1]

-

Fleming, I. (2009).[1] Molecular Orbitals and Organic Chemical Reactions. Wiley.[1] Link[1]

-

PubChem. (2023).[1] Compound Summary for CID 25417100, (E)-methyl 3-(5-bromothiophen-2-yl)acrylate.[1][8] National Library of Medicine.[1] Link

Sources

- 1. rroij.com [rroij.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. e-biblio.univ-mosta.dz [e-biblio.univ-mosta.dz]

- 8. (E)-methyl 3-(5-bromothiophen-2-yl)acrylate | C8H7BrO2S | CID 25417100 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of Methyl 3-(5-bromothiophen-2-yl)acrylate in common organic solvents

An In-Depth Technical Guide on the Solubility Profile of Methyl 3-(5-bromothiophen-2-yl)acrylate[1][2][3]

Part 1: Executive Summary & Chemical Identity

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS: 62157-62-4 for the (E)-isomer) is a functionalized heteroaromatic ester widely utilized as a key intermediate in the synthesis of optoelectronic materials (OLEDs, organic photovoltaics) and pharmaceutical scaffolds.[1][2][3] Its structure combines a lipophilic, electron-rich thiophene ring with an electron-withdrawing acrylate ester and a reactive bromine handle.[1][2][3]

Understanding its solubility profile is critical for three distinct workflows:

-

Synthesis: Optimizing concentrations for Heck or Suzuki couplings.

-

Purification: Selecting mobile phases for chromatography or solvents for recrystallization.[1][2][3]

-

Formulation: Developing thin-film solutions for material science applications.

This guide moves beyond simple "soluble/insoluble" binaries to provide an operational solubility landscape, supported by theoretical solubility parameters and validated experimental protocols.

Part 2: Theoretical Framework & Solubility Landscape

Structural Analysis & Intermolecular Forces

The molecule (

-

The Thiophene Core: Provides high polarizability and van der Waals interactions, favoring aromatic solvents (Toluene) and halogenated solvents (DCM).[1][2][3]

-

The Bromine Substituent: Increases molecular weight and lipophilicity while adding a dipole moment, enhancing solubility in polar aprotic solvents (THF, DMSO).[1][2][3]

-

The Acrylate Ester: Acts as a hydrogen bond acceptor (HBA), allowing solubility in polar solvents, but the lack of a hydrogen bond donor (HBD) limits solubility in water and cold alcohols.[1][2][3]

Operational Solubility Profile

The following data aggregates operational findings from synthesis protocols (e.g., Heck coupling workups) and standard spectroscopic preparations (NMR).

| Solvent Class | Representative Solvents | Solubility Status | Operational Context |

| Halogenated | Dichloromethane (DCM), Chloroform ( | High | Primary solvent for NMR; excellent for extraction.[1][2][3] |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | High | Standard reaction media; EtOAc is the "Good" solvent in chromatography.[1][2][3] |

| Aromatic | Toluene, Benzene | Moderate-High | Preferred for high-temp couplings (e.g., Heck reaction at 100°C).[1][2][3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low (Cold) / High (Hot) | Ideal candidates for recrystallization .[1][2][3] |

| Non-Polar | Hexanes, Heptane, Pentane | Poor | Used as the "Anti-solvent" to precipitate the product or increase retention in silica columns.[1][2][3] |

| Aqueous | Water, Brine | Insoluble | Used to wash away inorganic salts during workup.[1][2][3] |

Part 3: Experimental Protocols

As specific quantitative solubility data (mg/mL) is rarely published for intermediates, researchers must generate this data empirically.[1][2][3] Below are two self-validating protocols.

Protocol A: Visual Solubility Range Finding (Qualitative)

Best for: Quick solvent selection for reactions or chromatography.[1][2][3]

-

Preparation: Place 10 mg of Methyl 3-(5-bromothiophen-2-yl)acrylate into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Observation: Vortex for 30 seconds after each addition.

-

Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization.[1][2][3]

Protocol B: Gravimetric Solubility Determination (Quantitative)

Best for: Precise formulation or process scale-up.[1][2][3]

-

Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent (Rotavap or Nitrogen blow-down) and dry under high vacuum for 4 hours.

-

Measurement: Weigh the vial with residue (

). -

Calculation:

Part 4: Visualization of Workflows

Solubility Determination Workflow

This diagram outlines the logical flow for determining the solubility profile in the lab.

Figure 1: Step-by-step logic for classifying solvent utility based on visual solubility thresholds.

Solvent Selection Strategy

How to apply the solubility data to specific chemical processes.

Figure 2: Strategic solvent selection for synthesis versus purification workflows.[1][2][3]

Part 5: Applications & Safety

Synthesis Applications (Heck Reaction)

In the synthesis of Methyl 3-(5-bromothiophen-2-yl)acrylate via Heck coupling (reaction of 3-bromothiophene with methyl acrylate), the solvent system Toluene/Triethylamine is standard.[1][2][3]

-

Why? The compound is highly soluble in toluene at reaction temperatures (100°C), ensuring homogeneous kinetics.[1][2][3]

-

Workup: The reaction mixture is diluted with Ethyl Acetate and washed with Water .[1][2][3][4] The product partitions into the organic layer, confirming its lipophilicity.[1][2][3]

Purification (Recrystallization)

Given the solubility profile (Soluble in hot alcohols/insoluble in cold), Methanol or Ethanol are excellent candidates for recrystallization.[1][2][3]

-

Procedure: Dissolve crude solid in minimum boiling methanol.[1][2][3] Allow to cool slowly to RT, then to 4°C. The ester will crystallize out, leaving impurities in the mother liquor.[1][2][3]

Safety Considerations

-

Acrylate Polymerization: While less volatile than methyl acrylate monomer, the derivative can still undergo radical polymerization if stored in solution for long periods without inhibitors (e.g., MEHQ).[1][2][3]

-

Skin Absorption: Thiophene derivatives are often skin-permeable.[1][2][3] Always handle solutions with nitrile gloves.[1][2][3]

References

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 25417100, (E)-methyl 3-(5-bromothiophen-2-yl)acrylate. Retrieved from [Link]

-

Matyjaszewski Polymer Group. (n.d.).[1][2][3] ATRP of Acrylates: Solubility and Solvent Selection. Carnegie Mellon University.[1][2][3] Retrieved from [Link][1][2][3]

Sources

Material safety data sheet (MSDS) for Methyl 3-(5-bromothiophen-2-yl)acrylate

An In-depth Technical Guide to the Safe Handling of Methyl 3-(5-bromothiophen-2-yl)acrylate

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of Methyl 3-(5-bromothiophen-2-yl)acrylate. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data for structurally related compounds and available chemical properties to provide a robust safety framework in the absence of a specific, formally issued Safety Data Sheet (SDS). The primary hazards are associated with the acrylate functional group, which dictates many of the safety protocols outlined.

Chemical Identification and Overview

Methyl 3-(5-bromothiophen-2-yl)acrylate is a substituted acrylate ester containing a brominated thiophene ring. This structure suggests its use as a building block in organic synthesis, potentially for pharmaceuticals or materials science applications where the thiophene moiety is a common pharmacophore and the acrylate group allows for polymerization or other Michael-type additions.

Chemical Structure:

Figure 1: Chemical Structure of Methyl 3-(5-bromothiophen-2-yl)acrylate

Identifier Summary Table:

| Identifier | Value | Source |

| IUPAC Name | methyl (E)-3-(5-bromothiophen-2-yl)prop-2-enoate | PubChem[1] |

| Molecular Formula | C₈H₇BrO₂S | PubChem[1] |

| Molecular Weight | 247.11 g/mol | PubChem[1] |

| CAS Number | 64389-22-6 | Molbase[2] |

| Synonyms | (E)-methyl 3-(5-bromothiophen-2-yl)acrylate, 3-(5-Bromo-thiophen-2-yl)-acrylic acid methyl ester | PubChem[1] |

Hazard Identification and GHS Classification

While a specific GHS classification for this exact molecule is not universally published, a classification can be reliably inferred from its structural components, namely the methyl acrylate backbone. Methyl acrylate is a well-characterized hazardous substance.[3][4][5][6] The presence of the bromothiophene group is not expected to mitigate these hazards.

-

Signal Word: Danger

-

Pictograms:

-

GHS02 (Flame)

-

GHS06 (Skull and Crossbones)

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][5][7]

-

P260: Do not breathe mist or vapor.[4]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

-

P310: Immediately call a POISON CENTER or doctor/physician.[8]

-

Physical and Chemical Properties

Quantitative data for Methyl 3-(5-bromothiophen-2-yl)acrylate is limited. The table below includes available computed data and provides data for the closely related methyl acrylate for reference.

| Property | Value for Methyl 3-(5-bromothiophen-2-yl)acrylate | Reference Value (Methyl Acrylate) |

| Physical State | Solid (Predicted)[9] | Colorless liquid[10] |

| Molecular Weight | 247.11 g/mol [1] | 86.09 g/mol |

| Boiling Point | Data not available | 80 °C / 176 °F[5] |

| Melting Point | Data not available | -75 °C[5] |

| Flash Point | Data not available | -3 °C / 26.6 °F[5][11] |

| Vapor Density | Data not available | 2.97 (air=1)[5] |

| Water Solubility | Insoluble (Predicted) | 6 g/100 mL at 20 °C[5] |

| XLogP3 | 2.9[1] | 0.739[11] |

Toxicology and Health Effects: A Mechanistic View

The toxicity of this compound is primarily driven by the electrophilic nature of the acrylate group, which can readily react with biological nucleophiles like proteins and DNA.

-

Acute Toxicity: Harmful effects are expected via oral, dermal, and inhalation routes.[3][5] Inhalation is particularly dangerous due to the potential for high vapor concentrations to cause severe lung irritation, which can be fatal.[6][12] Ingestion may lead to burns of the mouth and throat.[6]

-

Skin and Eye Irritation: The compound is a potent irritant. Upon contact with skin or eyes, it can cause significant inflammation, redness, and pain.[10][12] The mechanism involves acylation of skin proteins, leading to an inflammatory cascade. Prolonged contact can cause severe damage.[6]

-

Respiratory Irritation: Vapors are irritating to the nose, throat, and lungs, causing symptoms like coughing and shortness of breath.[10][12]

-

Sensitization: This is a critical hazard of acrylates. Initial exposure may cause irritation, but subsequent, even minor, exposures can trigger a severe allergic skin reaction (contact dermatitis) characterized by redness, swelling, and blistering.[3][4][12] This occurs because the acrylate can act as a hapten, modifying skin proteins and making them immunogenic.

First Aid Measures

Immediate and decisive action is crucial in the event of exposure. Workflows must be established before handling the compound.

-

General Advice: Remove the victim from the source of exposure immediately. Ensure medical personnel are aware of the material involved and take precautions to protect themselves.[8][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[3][5] If irritation or a rash develops, seek medical attention. Discard contaminated clothing and leather items.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and have the victim drink one or two glasses of water. Never give anything by mouth to an unconscious person.[5][10] Call a poison control center or physician immediately.[5]

Fire and Explosion Hazards

The acrylate functional group imparts a high degree of flammability. The vapor is heavier than air and can travel a significant distance to an ignition source and flash back.[3][5][10]

-

Extinguishing Media:

-

Specific Hazards:

-

Vapor Explosion: Vapors can form explosive mixtures with air.[5][10]

-

Runaway Polymerization: The compound can polymerize violently if exposed to heat or if the inhibitor is depleted.[3][5] This reaction is exothermic and can lead to a rapid pressure buildup in sealed containers, causing them to rupture explosively.[5]

-

-

Fire-Fighting Procedures:

Accidental Release Measures: A Step-by-Step Protocol

A spill of this material is a serious incident requiring a coordinated and pre-planned response.

-

Immediate Isolation: Evacuate all non-essential personnel from the area. Keep people upwind of the spill.[3]

-

Eliminate Ignition Sources: Shut off all potential sources of ignition (e.g., open flames, sparks, electrical equipment).[5][10] Use only non-sparking tools for cleanup.[5][11]

-

Ventilation: Ensure the area is well-ventilated to disperse vapors.

-

Containment: For larger spills, create a dike using sand or inert absorbent material to prevent spreading.[3] Do not allow the material to enter sewers or waterways.[3]

-

Absorption: Absorb the spilled material with a non-combustible absorbent such as sand, earth, or vermiculite.[10][14]

-

Collection: Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[10]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water, observing all environmental regulations.[14]

Handling, Storage, and Exposure Control

Proactive measures are the cornerstone of safety when working with reactive monomers like acrylates.

Safe Handling Workflow

Figure 2: Workflow for the Safe Handling of Methyl 3-(5-bromothiophen-2-yl)acrylate

-

Engineering Controls: Always handle this material inside a certified chemical fume hood to minimize inhalation exposure.[11] Eyewash stations and safety showers must be located in the immediate work area.[3][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11][10]

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6][10] Change gloves frequently and immediately if they become contaminated.

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[11][10]

-

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling.[3]

Storage Requirements

-

Temperature: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[7][14]

-

Inhibitor: Acrylates are typically supplied with a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). The inhibitor's effectiveness requires the presence of dissolved oxygen (5-21%).[5] Therefore, do not store under an inert atmosphere like nitrogen or argon, as this will deactivate the inhibitor and can lead to spontaneous, violent polymerization.[5]

-

Ignition Sources: Store in a flammable materials cabinet, away from all sources of ignition.[3]

-

Container: Keep the container tightly sealed to prevent vapor escape.[3][14]

Stability and Reactivity

-

Reactivity: This compound is highly reactive. The acrylate group can undergo polymerization initiated by heat, light, peroxides, or other radical initiators.[3]

-

Chemical Stability: The material is stable only under recommended storage conditions, which include the presence of an inhibitor and oxygen.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, and peroxides, as these can initiate hazardous polymerization.[11][8]

-

Hazardous Decomposition Products: Thermal decomposition during a fire will produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen bromide (HBr).[11]

Disposal Considerations

This material and its containers must be treated as hazardous waste.

-

Waste Treatment: Disposal must be handled by a licensed professional waste disposal service. The preferred method is incineration in a permitted hazardous waste facility.[3]

-

Environmental Precautions: Do not allow the product to be released into the environment, including sewers, soil, or bodies of water.[3][10]

-

Contaminated Packaging: Empty containers retain product residue (vapors and liquid) and can be dangerous.[3] Do not cut, drill, or weld on or near the container.[3] Treat empty containers with the same precautions as full ones and dispose of them as hazardous waste.

References

-

PubChem. (E)-methyl 3-(5-bromothiophen-2-yl)acrylate. National Center for Biotechnology Information. [Link]

- ACRYLAT OJSC. (2011, October 10).

-

Molbase. Methyl 3-(thiophen-3-yl)acrylate. [Link]

- ICSC. (Date not available). ICSC 0625 - METHYL ACRYLATE.

- BASF CORPORATION. (2026, February 26).

- FUJIFILM Wako Chemicals. (2024, February 26).

-

PubChem. (E)-3-(5-Bromothiophen-2-YL)acrylic acid. National Center for Biotechnology Information. [Link]

- Thermo Fisher Scientific Chemicals, Inc. (2025, May 1).

- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - Methyl 2-(bromomethyl)

- Thermo Fisher Scientific. (2010, September 6).

- CPAchem Ltd. (2024, February 20).

- Fisher Scientific. (2009, September 26).

- Sigma-Aldrich. (2025, September 12).

- Sigma-Aldrich. (2025, November 6).

- Thames River Chemical Corp. (2018, March 21).

- Arkema. (2012, September 4).

- Santa Cruz Biotechnology.

- The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. (2019). Methyl acrylate.

- Google Patents. (2020).

- Google Patents. (1975).

- Matyjaszewski Polymer Group, Carnegie Mellon University.

- Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)

- European Patent Office. (2020).

- Wiley Online Library. (2003).

Sources

- 1. (E)-methyl 3-(5-bromothiophen-2-yl)acrylate | C8H7BrO2S | CID 25417100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molbase.com [molbase.com]

- 3. sibur-int.cn [sibur-int.cn]

- 4. download.basf.com [download.basf.com]

- 5. trc-corp.com [trc-corp.com]

- 6. arkema.com [arkema.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. fishersci.fr [fishersci.fr]

- 9. Methyl (E)-3-(4-bromo-2-fluorophenyl)acrylate | 149947-09-1 [sigmaaldrich.com]

- 10. ICSC 0625 - METHYL ACRYLATE [chemicalsafety.ilo.org]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Chemo-Selectivity and Functionalization Strategies: Methyl 3-(5-bromothiophen-2-yl)acrylate

Topic: Chemo-Selectivity and Functionalization Strategies of the Acrylate Moiety in Methyl 3-(5-bromothiophen-2-yl)acrylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Materials Scientists, and Process Engineers.

Executive Summary & Molecular Profile

Methyl 3-(5-bromothiophen-2-yl)acrylate (CAS: 64389-22-6) represents a "privileged scaffold" in organic synthesis, serving as a bifunctional building block. It bridges the gap between classical aromatic substitution chemistry and soft-nucleophile conjugate additions.

This guide focuses on the acrylate moiety (

Core Molecular Descriptors

| Property | Value | Structural Implication |

| Molecular Formula | High atom economy for fragment-based drug design. | |

| Electronic Character | Donor-Acceptor (D-A) | Thiophene ( |

| Electrophilicity | Moderate | Attenuated by thiophene resonance, requiring activated nucleophiles or catalysis. |

| Leaving Group | Bromide (C5 position) | Orthogonal handle for Pd-catalyzed cross-coupling. |

Electronic Characterization & Reactivity Logic

To predict the reactivity of the acrylate tail, one must understand the resonance contributions of the 5-bromothiophenyl substituent. Unlike a phenyl ring, the thiophene is electron-rich (excess

The "Push-Pull" Effect

The sulfur atom donates electron density into the conjugated system, while the carbonyl oxygen withdraws it. The 5-bromo substituent exerts a dual effect:

-

Inductive Withdrawal (-I): Increases the electrophilicity of the entire system slightly.

-

Mesomeric Donation (+M): Weakly counters the inductive effect.

Net Result: The

Figure 1: Electronic flow and nucleophilic attack vectors. The donor-acceptor nature directs soft nucleophiles to the

Core Reactivity Profiles

A. Michael Addition (Conjugate Addition)

The most critical reactivity of the acrylate moiety in drug development is the Thiol-Michael Addition . This reaction is "Click-chemistry" compatible—rapid, high-yielding, and orthogonal to the aryl bromide.

-

Mechanism: The soft thiolate anion attacks the

-carbon (LUMO), forming a stabilized enolate intermediate which is subsequently protonated. -

Selectivity: Exclusive to the alkene; the ester and bromine remain intact.

-

Application: Cysteine bioconjugation or polymerization cross-linking.

B. [2+2] Photocycloaddition

Under UV irradiation, thiophene acrylates undergo [2+2] cycloaddition to form cyclobutane derivatives (truxinates/truxillates).

-

Significance: Used in photo-responsive materials and lithography. The thiophene ring provides red-shifted absorption compared to benzene analogs.

C. Selective Reduction

The challenge is reducing the alkene without debrominating the thiophene (hydrodehalogenation) or over-reducing the ester to an alcohol.

-

Reagent Choice: Sodium borohydride (

) with

Experimental Protocols

Protocol 1: Thiol-Michael Addition (Bioconjugation Model)

This protocol demonstrates the functionalization of the acrylate with a thiol, mimicking cysteine conjugation.

Reagents:

-

Methyl 3-(5-bromothiophen-2-yl)acrylate (1.0 equiv)

-

1-Octanethiol (1.1 equiv)

-

Triethylamine (

) (0.1 equiv, catalyst) -

Dichloromethane (DCM) or THF

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of the acrylate in 5 mL of DCM in a round-bottom flask.

-

Addition: Add 1.1 mmol of 1-octanethiol.

-

Catalysis: Add 0.1 mmol (approx 14

) of -

Monitoring: Stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The UV-active starting material spot will disappear; the product spot will likely be less UV-active due to loss of conjugation.

-

Workup: Quench with 1M HCl (5 mL) to remove amine. Extract with DCM. Wash organic layer with brine, dry over

, and concentrate.[1] -

Validation:

NMR should show the disappearance of the vinylic doublets (

Protocol 2: Orthogonal Suzuki-Miyaura Coupling

Demonstrating that the acrylate survives conditions used to react the bromine.

Reagents:

-

Methyl 3-(5-bromothiophen-2-yl)acrylate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

- (5 mol%)

- (2.0 equiv)

-

Dioxane/Water (4:1)

Key Insight: The acrylate is a "spectator" here. However, strong bases (like hydroxide) at high heat can hydrolyze the ester. Carbonate bases are preferred to maintain the methyl ester.

Decision Framework: Reaction Pathway Selection

The following workflow illustrates how to select the correct reaction based on the desired structural modification.

Figure 2: Strategic workflow for selective functionalization of the scaffold.

Safety & Stability (E-E-A-T)

-

Sensitization: Acrylates are potent skin sensitizers. The addition of the thiophene ring does not mitigate this risk. All handling requires nitrile gloves and fume hoods.

-

Lachrymator Potential: While less volatile than methyl acrylate, the title compound can still irritate mucous membranes.

-

Storage: Store at 2-8°C away from light. Acrylates can spontaneously polymerize; commercial samples often contain stabilizers (e.g., MEHQ). If doing radical chemistry, remove the stabilizer via a basic alumina plug.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25417100, (E)-methyl 3-(5-bromothiophen-2-yl)acrylate. Retrieved from [Link]

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials.[2][3][4] (General mechanism for acrylate-thiol conjugation). Retrieved from [Link]

-

D'Aurizio, A. E., et al. (2025). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids.[5] (Analogous reactivity for aromatic acrylates). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fabrication and characterization of thiol-triacrylate polymer via Michael addition reaction for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adakem.com [adakem.com]

- 4. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Methyl 3-(5-bromothiophen-2-yl)acrylate via Regiocontrolled Heck Coupling

Executive Summary

This application note details the protocol for the synthesis of Methyl 3-(5-bromothiophen-2-yl)acrylate (Target Molecule) via the Mizoroki-Heck reaction.

The Core Challenge: The starting material, 2,5-dibromothiophene , is a symmetric dihalide. The introduction of an electron-withdrawing acrylate group at the C2 position activates the remaining C5-bromide toward a second oxidative addition. Consequently, the mono-coupled product is kinetically more reactive than the starting material, leading to the rapid formation of the undesired bis-acrylate byproduct.

The Solution: This protocol utilizes a kinetic suppression strategy involving high-stoichiometry of the dibromide precursor and specific catalyst-ligand tuning to maximize mono-selectivity.

Scientific Foundation & Reaction Mechanism

The Selectivity Paradox

In palladium-catalyzed cross-coupling, oxidative addition is generally the rate-determining step.

-

Substrate A (Start): 2,5-Dibromothiophene.[1][2][3][4] Electron-rich thiophene ring. Moderate reactivity toward Pd(0).

-

Substrate B (Product): Methyl 3-(5-bromothiophen-2-yl)acrylate.[5] The acrylate group is a strong Electron-Withdrawing Group (EWG). This decreases electron density on the thiophene ring, making the C-Br bond more susceptible to oxidative addition by nucleophilic Pd(0).

Result: Without intervention,

Mechanistic Pathway

The cycle follows the standard Pd(0)/Pd(II) pathway. The critical control point is the competition for the active Pd(0) species between the abundant starting material and the highly reactive product.

Figure 1: Catalytic cycle highlighting the competitive re-entry of the mono-product (Bis-Coupling Path).

Experimental Protocol

Materials & Stoichiometry

To enforce mono-selectivity, we employ a 4:1 molar ratio of dibromide to acrylate.

| Component | Role | Equiv. | Mmol | Mass/Vol |

| 2,5-Dibromothiophene | Substrate (Excess) | 4.0 | 20.0 | 4.84 g |

| Methyl Acrylate | Limiting Reagent | 1.0 | 5.0 | 450 µL |

| Pd(OAc)₂ | Pre-catalyst | 0.05 | 0.25 | 56 mg |

| PPh₃ | Ligand | 0.10 | 0.50 | 131 mg |

| Triethylamine (Et₃N) | Base | 2.0 | 10.0 | 1.39 mL |

| DMF (Anhydrous) | Solvent | -- | -- | 25 mL (0.2 M) |

Step-by-Step Methodology

Phase 1: Setup & Degassing

-

Glassware: Oven-dry a 100 mL Schlenk tube or a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Prep: Sparge anhydrous DMF with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation/aggregation).

-

Charging: Under a gentle stream of inert gas, add:

-

2,5-Dibromothiophene (4.84 g)

-

Pd(OAc)₂ (56 mg)

-

PPh₃ (131 mg)

-

DMF (20 mL)

-

-

Activation: Stir the mixture at room temperature for 5-10 minutes until the solution turns yellow/orange, indicating the formation of the active Pd(0)-phosphine complex.

Phase 2: Reaction Initiation 5. Reagent Addition: Add Triethylamine (1.39 mL) and Methyl Acrylate (450 µL) via syringe. Wash the sides with the remaining 5 mL of DMF. 6. Heating: Place the vessel in a pre-heated oil bath at 90 °C . 7. Monitoring: Stir vigorously (800 rpm). Monitor by TLC (Hexane/EtOAc 9:1) or HPLC every 2 hours.

- Note: You will see a large spot for the excess starting material (Rf ~0.8) and a growing spot for the product (Rf ~0.5).

Phase 3: Work-up & Purification 8. Quench: Once methyl acrylate is consumed (typically 6-12 hours), cool the mixture to room temperature. 9. Filtration: Filter the reaction mixture through a pad of Celite to remove Pd black and ammonium salts. Rinse the pad with Ethyl Acetate (50 mL). 10. Extraction: Transfer filtrate to a separatory funnel. Add Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

- Wash: Wash combined organics with Brine (2 x 30 mL) to remove DMF.

- Dry:[6] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Chromatography (Crucial Step):

- The crude oil contains significant excess 2,5-dibromothiophene.

- Column: Silica Gel (230-400 mesh).

- Eluent: Gradient 100% Hexane

- Fraction 1: Recovered 2,5-dibromothiophene (Recycle for future batches).

- Fraction 2: Target Product (Methyl 3-(5-bromothiophen-2-yl)acrylate).

Process Control & Optimization

The following table summarizes the impact of key variables on the Mono:Bis ratio (Selectivity) and Yield.

| Variable | Condition | Outcome | Recommendation |

| Stoichiometry | 1:1 (Bromide:Acrylate) | High Bis-product formation (>30%). | Avoid. Use >3:1 excess. |

| Temperature | >110 °C | Catalyst decomposition; lower selectivity. | Keep at 85-95 °C . |

| Base | Inorganic (K₂CO₃) | Slower kinetics; heterogeneous mixture. | Use Et₃N for homogeneity. |

| Ligand | P(o-tol)₃ | Higher steric bulk; improves mono-selectivity but slower rate. | Use if PPh₃ fails. |

| Solvent | Toluene | Poor solubility of Pd-complexes; slow reaction. | DMF or DMAc preferred. |

Troubleshooting Guide

Issue 1: "Pd Black" precipitation occurs early.

-

Cause: Oxygen in solvent or insufficient ligand stabilization.

-

Fix: Ensure rigorous degassing. Increase Ligand:Pd ratio from 2:1 to 4:1.

Issue 2: Low conversion of Methyl Acrylate.

-

Cause: Catalyst poisoning by thiophene sulfur.

-

Fix: Increase catalyst loading to 5 mol%. Ensure temperature is at least 90 °C.

Issue 3: Inseparable mixture of Mono/Bis products.

-

Cause: Column gradient too steep.

-

Fix: Use a slower gradient (0% to 2% EtOAc). The bis-acrylate is more polar and will elute last.

References

-

Beilstein-Institut. (2014). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives.[1][2][3] Beilstein Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Heck Reaction: Mechanism and Recent Literature.[7]

-

National Institutes of Health (PubChem). (n.d.). (E)-methyl 3-(5-bromothiophen-2-yl)acrylate Compound Summary.

-

ScienceDirect. (2006). Regioselectivity in the Heck Reaction of Thiophenes. Tetrahedron Letters.[7] (General reference for thiophene reactivity patterns).

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. (E)-methyl 3-(5-bromothiophen-2-yl)acrylate | C8H7BrO2S | CID 25417100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heck Reaction [organic-chemistry.org]

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for the Functionalization of 5-Bromothiophenes

Executive Summary

The functionalization of the thiophene core is a critical transformation in the development of novel therapeutic agents, agrochemicals, and advanced organic materials such as conjugated polymers. The Suzuki-Miyaura cross-coupling reaction remains the premier method for introducing aryl and heteroaryl substituents at the 5-position of the thiophene ring. This application note provides an in-depth, mechanistically grounded guide to optimizing Suzuki coupling conditions specifically for 5-bromothiophene derivatives, transitioning from theoretical causality to field-proven, self-validating experimental protocols.

Mechanistic Causality & Substrate Reactivity

To successfully couple 5-bromothiophenes, one must first understand the electronic and steric environment of the substrate. The Suzuki-Miyaura reaction proceeds through a palladium-catalyzed cycle consisting of oxidative addition, transmetalation, and reductive elimination.

The Role of the C-X Bond: The reactivity of the thiophene halide is fundamentally dictated by its bond dissociation energy. While 5-iodothiophenes exhibit superior reactivity due to a weaker C-I bond[1], 5-bromothiophenes are overwhelmingly preferred in process chemistry due to their optimal balance of stability, commercial availability, and synthetic tractability. The oxidative addition of the Pd(0) active species into the C-Br bond is often the rate-determining step.

Electronic Activation: The electron-rich nature of the unsubstituted thiophene ring can inherently slow down oxidative addition compared to electron-deficient aryl halides. However, the presence of electron-withdrawing groups at the 2-position (e.g., nitrovinyl, acetyl, or carboxylate moieties) significantly activates the C-Br bond at the 5-position by lowering the electron density of the ring[2]. For example, 2-acetyl-5-bromothiophene and 2-bromo-5-(2-nitro-vinyl)-thiophene undergo rapid oxidative addition, allowing for milder reaction conditions and broader substrate scope[2],[3].

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for 5-bromothiophene derivatives.

Optimization of the Catalytic System

The success of the coupling relies heavily on the synergistic selection of the catalyst, base, and solvent system.

-

Catalyst Selection: While standard Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 2-5 mol% is highly effective for activated 5-bromothiophenes[2],[4], sterically hindered or deactivated substrates benefit from advanced precatalysts. For instance, benzothiazole-oxime Pd(II) complexes have demonstrated exceptional turnover numbers, particularly in aqueous media[3].

-

Base Dynamics: The base is not merely an acid scavenger; it is mechanistically required to convert the neutral boronic acid into a highly nucleophilic boronate ion, which undergoes transmetalation significantly faster[5]. Potassium phosphate (K₃PO₄) and Potassium carbonate (K₂CO₃) are standard choices[2],[5]. For microwave-assisted aqueous reactions, Potassium hydroxide (KOH) is highly effective[3].

-

Solvent & Energy Input: The classic 1,4-Dioxane/Water or Toluene/Water (typically 4:1 to 10:1 ratio) systems provide excellent solubility for both the organic halide and the inorganic base[2]. However, modern green chemistry protocols heavily favor pure water or aqueous DMF under microwave irradiation. Microwave heating ensures rapid, homogeneous energy transfer, reducing reaction times from 12-24 hours to mere minutes while suppressing thermal degradation pathways[3].

Quantitative Data Presentation: Comparative Reaction Conditions

The following table synthesizes optimized reaction parameters for various functionalized 5-bromothiophenes, allowing researchers to benchmark their specific substrate against validated literature conditions.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent System | Temp / Time | Yield Range | Ref |

| 2-Acetyl-5-bromothiophene | Arylboronic acids | Pd(II)-precatalyst (0.25 mol%) | KOH | Water | Microwave, 100 °C, 20 min | >90% | [3] |

| 5-Bromothiophene acylsulfonamide | Arylboronic esters | Pd(PPh₃)₄ | K₂CO₃ | Toluene / Water | Thermal, 90 °C, 12 h | 65–85% | [5] |

| 5-Bromothiophene-2-carboxylate | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / Water | Thermal, 80–90 °C, 10 h | Moderate–Good | [4] |

| 2-Bromo-5-(2-nitro-vinyl)-thiophene | Arylboronic acids | Pd(PPh₃)₄ (2-5 mol%) | K₃PO₄ | 1,4-Dioxane / Water | Thermal, 80–100 °C, 12–24 h | High | [2] |

Self-Validating Experimental Protocol

This protocol outlines a robust, microwave-assisted methodology for coupling 5-bromothiophenes. It is designed with built-in causality checks to ensure self-validation at every critical juncture.

Caption: Step-by-step experimental workflow for the self-validating Suzuki coupling protocol.

Step 1: Reagent Preparation & Stoichiometry

-

Action: To a flame-dried microwave vial, add the 5-bromothiophene derivative (1.0 equiv), the corresponding arylboronic acid (1.2–1.5 equiv), and the inorganic base (e.g., K₃PO₄ or KOH, 2.0–3.0 equiv).

-

Causality: Boronic acids are susceptible to competitive protodeboronation (cleavage of the C-B bond) at elevated temperatures. Using a 1.2 to 1.5 molar excess ensures complete consumption of the valuable thiophene halide[2].

Step 2: Inert Atmosphere Generation (Degassing)

-

Action: Seal the vial with a septum cap. Evacuate and backfill the vessel with Argon or Nitrogen three times. Add the Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive stream of inert gas[2]. Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 ratio).

-

Causality & Validation: Palladium(0) is highly sensitive to atmospheric oxygen, which irreversibly oxidizes it to inactive Pd(II) species, halting the catalytic cycle. Self-Validation: The solution should initially appear pale yellow/orange. Rapid darkening to black before heating indicates premature catalyst decomposition (Pd black formation).

Step 3: Reaction Execution

-

Action: Subject the mixture to microwave irradiation at 100 °C for 20–30 minutes (or thermal heating at 80–100 °C for 12–24 hours) with vigorous magnetic stirring[2],[3].

-

Causality: High temperature provides the activation energy necessary for the oxidative addition step. Vigorous stirring is mandatory to overcome mass transfer limitations in biphasic solvent systems.

Step 4: In-Process Monitoring

-

Action: Pause the reaction, allow it to cool, and withdraw a 10 µL aliquot. Dilute with ethyl acetate and analyze via TLC or LC-MS.

-

Causality & Validation: Self-Validation via TLC: The 5-bromothiophene starting material (typically UV active at 254 nm) should disappear. The newly formed 5-arylthiophene product will generally possess an extended conjugated

-system, often making it highly fluorescent under long-wave UV light (365 nm) or exhibiting a distinct shift in retention factor (

Step 5: Quenching, Work-up, and Purification

-

Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate and Water. Separate the phases, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

-

Causality & Validation: The aqueous wash removes inorganic salts (excess base and borate byproducts). Self-Validation: A clean phase separation indicates successful dissolution of salts. If a stubborn emulsion forms, or if a black precipitate is suspended at the interface, it is likely precipitated palladium black; filtering the entire biphasic mixture through a pad of Celite prior to separation will immediately resolve the emulsion. Purify the concentrated crude via silica gel flash chromatography.

References

-

[2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Benchchem. 2

-

[3] Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. 3

-

[4] Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arab Journal of Chemistry. 4

-

[1] A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid. Benchchem.1

-

[5] Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. PMC. 5

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of Methyl 3-(5-bromothiophen-2-yl)acrylate via Flash Column Chromatography

Abstract

This application note provides a detailed, field-proven protocol for the purification of Methyl 3-(5-bromothiophen-2-yl)acrylate, a key intermediate in the development of novel therapeutics and advanced materials. The described methodology centers on silica gel flash column chromatography, a robust and scalable technique for the efficient removal of common synthetic impurities. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices and a systematic workflow to ensure the isolation of a highly pure final product.

Introduction

Methyl 3-(5-bromothiophen-2-yl)acrylate is a versatile α,β-unsaturated ester. Its thiophene core is a prevalent motif in medicinal chemistry, while the acrylate functionality serves as a valuable handle for a variety of chemical transformations. The purity of this intermediate is paramount, as residual starting materials or byproducts can interfere with subsequent reactions and compromise the integrity of the final product.

This compound is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction, which typically involves the reaction of 5-bromothiophene-2-carbaldehyde with a phosphonate reagent such as triethyl phosphonoacetate.[1][2] While the HWE reaction is highly efficient and generally favors the formation of the thermodynamically stable (E)-alkene, the crude reaction mixture often contains unreacted aldehyde, excess phosphonate reagent, and the water-soluble dialkylphosphate byproduct.[3] Flash column chromatography is an indispensable technique for the removal of these impurities.[4][5] This application note will detail a systematic approach to the purification of Methyl 3-(5-bromothiophen-2-yl)acrylate, from the initial analysis of the crude product to the final isolation of the pure compound.

Principles of Separation

The purification strategy hinges on the differential polarity of the components in the crude reaction mixture. Silica gel, a highly polar stationary phase, is employed to adsorb the various compounds to different extents. A non-polar mobile phase, or eluent, is then used to selectively desorb and transport the compounds down the column.

The order of elution is inversely proportional to the polarity of the compound. Less polar compounds have a weaker affinity for the silica gel and are eluted more quickly, while more polar compounds are retained on the column for longer. In the context of this purification, the expected order of elution is:

-

Methyl 3-(5-bromothiophen-2-yl)acrylate (Product): Moderately polar.

-

5-Bromothiophene-2-carbaldehyde (Unreacted Starting Material): More polar than the product due to the aldehyde functionality.

-

Triethyl phosphonoacetate (Excess Reagent): Highly polar and will be strongly retained on the silica gel.

-

Dialkylphosphate byproduct: Water-soluble and typically removed during the aqueous work-up prior to chromatography.[3]

By carefully selecting the composition of the mobile phase, a clean separation of the desired product from the impurities can be achieved.

Materials and Methods

Materials and Equipment

| Item | Specifications |

| Crude Methyl 3-(5-bromothiophen-2-yl)acrylate | Post-workup reaction mixture |

| Silica Gel | 230-400 mesh, for flash chromatography |

| Solvents | n-Hexane (ACS grade), Ethyl acetate (ACS grade) |

| TLC Plates | Silica gel 60 F254 |

| Visualization | UV lamp (254 nm), Iodine chamber |

| Glassware | Chromatography column, round-bottom flasks, collection tubes |

| Other | Rotary evaporator, cotton or glass wool, sand |

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before proceeding with the column chromatography, it is crucial to determine the optimal solvent system using TLC. This will provide a preview of the separation and help in selecting the appropriate eluent for the column.

Protocol:

-

Dissolve a small amount of the crude product in a few drops of ethyl acetate.

-

Spot the solution onto a TLC plate.

-

Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate).

-

Visualize the developed plate under a UV lamp (254 nm) and in an iodine chamber.[6][7][8]

-

The ideal solvent system should provide a good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.25-0.35.

-

Adjust the solvent ratio as needed. Increasing the proportion of ethyl acetate will increase the polarity of the eluent and cause all spots to move further up the plate.

dot graph TD { A[Start: Crude Product] --> B{TLC Analysis}; B --> C{Select Solvent System (Rf of Product ~0.3)}; C --> D[Pack Column with Silica Gel]; D --> E{Load Sample}; E --> F[Elute with Solvent Gradient]; F --> G{Collect Fractions}; G --> H{Analyze Fractions by TLC}; H --> I{Combine Pure Fractions}; I --> J[Evaporate Solvent]; J --> K[End: Pure Product]; }

Caption: Workflow for the purification of Methyl 3-(5-bromothiophen-2-yl)acrylate.

Detailed Purification Protocol

Column Preparation

-

Select a glass chromatography column of an appropriate size. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.

-

Insert a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

-

Add a thin layer of sand on top of the plug.

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

-

Carefully pour the slurry into the column, ensuring that no air bubbles are trapped in the silica bed.

-

Allow the silica gel to settle into a uniform bed, and then add another thin layer of sand on top to prevent disturbance during sample loading.

-

Drain the excess solvent until the solvent level is just above the top layer of sand.

Sample Loading

There are two common methods for loading the sample onto the column:

-

Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette the solution onto the top of the silica gel bed.

-